molecular formula C15H15N5 B4759049 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No.: B4759049
M. Wt: 265.31 g/mol
InChI Key: OLICCRYPRZAUNK-UHFFFAOYSA-N
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Description

WAY-322475 is a chemical compound known for its role as an inhibitor of G protein-coupled receptor kinase 6 (GRK6) . This compound has garnered attention in scientific research due to its potential therapeutic applications and its unique biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of WAY-322475 would likely involve optimization of the synthetic routes to ensure high yield and purity. This would include scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

WAY-322475 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives of WAY-322475 .

Scientific Research Applications

WAY-322475 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of G protein-coupled receptor kinase 6 and its effects on various biochemical pathways.

    Biology: Employed in research to understand the role of G protein-coupled receptor kinase 6 in cellular signaling and its implications in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in diseases where G protein-coupled receptor kinase 6 plays a critical role, such as certain cancers and neurological disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting G protein-coupled receptor kinase 6.

Mechanism of Action

WAY-322475 exerts its effects by inhibiting the activity of G protein-coupled receptor kinase 6. This inhibition disrupts the phosphorylation of G protein-coupled receptors, which in turn affects downstream signaling pathways. The molecular targets and pathways involved include the G protein-coupled receptor kinase 6 enzyme and its associated signaling cascades .

Properties

IUPAC Name

2-amino-1-butylpyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-2-3-8-20-14(17)10(9-16)13-15(20)19-12-7-5-4-6-11(12)18-13/h4-7H,2-3,8,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLICCRYPRZAUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
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Reactant of Route 6
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2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

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